molecular formula C17H21NO2 B1676949 Napropamide CAS No. 15299-99-7

Napropamide

Cat. No.: B1676949
CAS No.: 15299-99-7
M. Wt: 271.35 g/mol
InChI Key: WXZVAROIGSFCFJ-UHFFFAOYSA-N
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Mechanism of Action

Napropamide, also known as Napropamid, is a widely used herbicide . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the very-long-chain fatty acid (VLCFA) synthase, which is encoded by several fatty acid elongase (FAE1)-like genes in the VLCFA elongase complex in an endoplasmic reticulum . This enzyme plays a crucial role in the biosynthesis of VLCFAs in plants .

Mode of Action

The mode of action of this compound involves the inhibition of the VLCFA synthase . This enzyme is a condensing enzyme that relies on a conserved, reactive cysteinyl sulfur in its active site that performs a nucleophilic attack on either the natural substrate (fatty acyl-CoA) or the herbicide . By inhibiting this enzyme, this compound disrupts the normal biosynthesis of VLCFAs, which are essential for various cellular functions in plants .

Biochemical Pathways

The inhibition of VLCFA synthase by this compound affects the biosynthesis of VLCFAs, which are crucial components of plant cell membranes and are involved in various cellular processes . The disruption of these biochemical pathways leads to the inhibition of shoot development in susceptible species, thereby preventing weed emergence and growth .

Pharmacokinetics

This compound is moderately soluble in water and quite volatile . It is moderately persistent in soil systems, and under certain conditions, it may be persistent in water .

Result of Action

The primary result of this compound’s action is the inhibition of weed emergence and growth . By disrupting the biosynthesis of VLCFAs, this compound inhibits the development of shoots in susceptible species . This leads to a reduction in weed populations, thereby aiding in the management of weed infestations in various crops .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its persistence in soil systems and potential persistence in water suggest that soil composition and moisture levels can impact its effectiveness . Additionally, its volatility indicates that atmospheric conditions may also play a role in its action .

Biochemical Analysis

Biochemical Properties

This compound plays a significant role in biochemical reactions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial for cell membrane integrity and function . It interacts with enzymes such as amidohydrolase and dioxygenase, which are involved in its catabolism . These interactions lead to the formation of various metabolites, including glucuronide conjugates . The herbicide’s ability to inhibit VLCFA synthesis disrupts cell elongation and division, thereby preventing weed growth.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it inhibits root cell elongation and disrupts growth by preventing the synthesis of VLCFAs . This inhibition leads to structural changes in the root meristem, including an increase in root diameter and the number of cortical parenchyma cell files . Additionally, this compound affects cell signaling pathways and gene expression related to cell division and elongation . In mammalian cells, it exhibits low toxicity but can cause skin and eye irritation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting enzymes involved in VLCFA synthesis . This inhibition prevents the formation of essential fatty acids required for cell membrane construction, leading to disrupted cell growth and division . The herbicide’s molecular structure allows it to interact with specific binding sites on these enzymes, effectively blocking their activity . Additionally, this compound’s enantioselective properties influence its interaction with biomolecules, with the (S)-enantiomer being preferentially catabolized .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is moderately persistent in soil, with a half-life of approximately 28 days on the soil surface . Over time, it undergoes microbial degradation, leading to the formation of various metabolites . Long-term exposure to this compound can result in the accumulation of these metabolites, which may have different effects on cellular function compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity, but at higher doses, it can cause adverse effects such as reproductive and developmental toxicity . Studies have shown that this compound’s toxicity is dose-dependent, with higher doses leading to more severe effects on cellular and organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its herbicidal activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its catabolism by amidohydrolase and dioxygenase enzymes . These enzymes facilitate the breakdown of this compound into various metabolites, which are then further processed through glucuronidation . The herbicide’s metabolism in mammals involves extensive enterohepatic circulation, with rapid excretion through urine and feces . The metabolic pathways of this compound also influence its overall efficacy and toxicity in different organisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed by plant roots and translocated to different parts of the plant, where it accumulates and exerts its herbicidal effects . The transport of this compound is influenced by its lipophilicity and the presence of specific transporters and binding proteins . In soil, its mobility is affected by factors such as clay and organic matter content, which can reduce its movement and enhance its adsorption .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. In plant cells, it localizes to the root meristem, where it inhibits cell division and elongation . The herbicide’s localization is influenced by its chemical structure and the presence of targeting signals that direct it to specific cellular compartments . Post-translational modifications may also affect its localization and activity within the cell .

Preparation Methods

The synthesis of napropamide involves several key steps:

    Starting Material: The process begins with -chloropropionic acid.

    Formation of Acid Chloride: The -chloropropionic acid is converted into the corresponding acid chloride.

    Amide Formation: The acid chloride is then reacted with diethylamine to form the amide.

    Final Coupling: The amide is finally reacted with 1-naphthol to produce this compound.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Napropamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed from these reactions are typically the corresponding acids and amines.

Comparison with Similar Compounds

Napropamide is often compared with other amide herbicides such as:

What sets this compound apart is its specific mode of action targeting very-long-chain fatty acid synthesis, making it particularly effective against a broad spectrum of weeds. Additionally, its selective systemic properties allow it to be used in various crops without causing significant harm to the plants themselves.

Properties

IUPAC Name

N,N-diethyl-2-naphthalen-1-yloxypropanamide
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InChI

InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WXZVAROIGSFCFJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21
Source PubChem
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Molecular Formula

C17H21NO2
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DSSTOX Substance ID

DTXSID5024211
Record name Napropamide
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Molecular Weight

271.35 g/mol
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Physical Description

Light brown solid; [Merck Index] Colorless, white, or brown solid; [HSDB]
Record name Napropamide
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Solubility

/Solubility/ in acetone, ethanol >1000, xylene 505, kerosene 62, hexane 15 (all in g/l, 20 °C); miscible with acetone, ethanol, methyl isobutyl ketone., Acetone: >100; ethanol: >100; n-hexane: 1.5; 4-methylpentan-2- one: soluble; kerossene: 6.2; xylene: 50.5 g/100 ml @ 20 °C, In water, 73 mg/l @ 20 °C
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Vapor Density

5.8X10-5 mg/l @ 25 °C
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Vapor Pressure

0.00000017 [mmHg], 1.72X10-7 mm Hg @ 25 °C
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Color/Form

Colorless crystals; (tech., brown solid), Brown solid, Light brown solid from n-pentane., White crystals when pure

CAS No.

15299-99-7
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Melting Point

75 °C, Melting point: 74.8-75.5 °C when pure (technical is 68-70 °C)
Record name NAPROPAMIDE
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Synthesis routes and methods

Procedure details

The highest concentration of Napropamide was prepared by measuring a calculated volume by weight and diluting with tap water to the full required volume. Lower concentrations were prepared by serial dilution with water. D-Napropamide was prepared by dissolving the calculated weight in acetone and adding water to give the full required volume in 50:50 acetone+water. Lower concentrations were prepared by serial dilution with 50:50 acetone+water. D-Napropamide dissolved completely.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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